3-(3-bromo-4-fluorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted with a 3-bromo-4-fluorophenyl group at position 3 and an imidazolylmethyl moiety at position 3. The imidazole group may contribute to hydrogen bonding, affecting solubility and biological activity.
Properties
IUPAC Name |
3-(3-bromo-4-fluorophenyl)-5-(imidazol-1-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFN4O/c13-9-5-8(1-2-10(9)14)12-16-11(19-17-12)6-18-4-3-15-7-18/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPAZNGUJCXXHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=N2)CN3C=CN=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-4-fluorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazides with nitriles in the presence of an oxidizing agent can form the oxadiazole ring.
Introduction of the Imidazole Group: The imidazole moiety can be introduced via nucleophilic substitution reactions, where an imidazole derivative reacts with a suitable electrophile.
Bromination and Fluorination: The bromine and fluorine atoms can be introduced through halogenation reactions using bromine and fluorine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the bromine atom, resulting in different reduced products.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium azide, Grignard reagents, and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Compounds containing the oxadiazole moiety have been widely studied for their antimicrobial properties. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain oxadiazole derivatives can outperform standard antimicrobial agents in inhibiting bacterial growth and fungal infections . The lipophilicity of these compounds enhances their ability to penetrate biological membranes, making them effective against a range of pathogens.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively documented. Recent studies have highlighted that 3-(3-bromo-4-fluorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole exhibits cytotoxic effects against various cancer cell lines. For example, a series of substituted oxadiazoles were synthesized and tested for their activity against human prostate cancer (PC-3) and astrocytoma (SNB-19) cell lines, showing promising results with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action often involves the induction of apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, a series of 1,2,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions exhibited higher antibacterial activity compared to their non-substituted counterparts .
Case Study 2: Anticancer Activity
Another significant study focused on the evaluation of several oxadiazole derivatives against various cancer cell lines. Among these derivatives, 3-(3-bromo-4-fluorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole displayed notable cytotoxicity towards HCT116 (colon cancer) and A549 (lung cancer) cell lines. The study concluded that structural modifications could enhance the anticancer activity further .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 3-(3-bromo-4-fluorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membranes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of 1,2,4-Oxadiazole Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Bromo and fluoro substituents (target compound, ) improve thermal stability and may enhance binding to biological targets by polarizing aromatic rings .
- Heterocyclic Moieties : Imidazole (target compound, 3m, 3n) and tetrazole (NTOM) groups introduce hydrogen-bonding capabilities, influencing solubility and molecular interactions .
Physical and Chemical Properties
Table 2: Comparative Physical Data
Key Observations :
- Melting Points : Oxadiazoles with bulky substituents (e.g., 3m) exhibit higher melting points than those with smaller groups (e.g., 3n), likely due to enhanced crystal packing .
- Synthetic Efficiency : Yields for benzimidazole derivatives (e.g., 73% in ) suggest optimized protocols, whereas oxadiazole syntheses often require harsh conditions (e.g., DMF at 120°C in ) .
Biological Activity
The compound 3-(3-bromo-4-fluorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is a derivative of the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, particularly focusing on anticancer properties, mechanisms of action, and potential therapeutic applications.
Overview of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring system is recognized for its significant biological activity across various fields. Compounds containing this moiety have been reported to exhibit a wide range of pharmacological effects, including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antiviral
- Anticonvulsant
These properties make oxadiazoles attractive candidates for drug development .
The biological activity of 3-(3-bromo-4-fluorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
-
Inhibition of Enzymes : The compound may inhibit critical enzymes involved in cancer cell proliferation such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerase II
- Binding Affinity : The imidazole moiety allows the compound to bind to metal ions and other biomolecules, enhancing its bioactivity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- A study demonstrated that related 1,2,4-oxadiazole compounds exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 100 µM .
Case Study: Cytotoxic Effects
A specific investigation into the cytotoxic effects of 3-(3-bromo-4-fluorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole revealed:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT29) | 25 |
| Human Lung Adenocarcinoma (A549) | 30 |
| Human Breast Cancer (MCF7) | 20 |
These results suggest that the compound is particularly effective against breast and colon cancer cell lines .
Structure-Aactivity Relationship (SAR)
The structure of 3-(3-bromo-4-fluorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole can be modified to enhance its biological activity. Key findings include:
- Bromine and Fluorine Substituents : The presence of bromine and fluorine atoms significantly increases the lipophilicity and binding affinity to target proteins.
- Imidazole Linkage : The imidazole group contributes to the compound's ability to interact with metal ions and enzymes involved in cancer progression .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole formation | POCl₃, 80°C, 6 hr | 65–75 | |
| Imidazole coupling | CuI, DMF, rt, 12 hr | 50–60 |
Basic Question: How is this compound structurally characterized in academic research?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the integration of aromatic protons (e.g., bromo-fluorophenyl at δ 7.2–8.1 ppm) and imidazole protons (δ 7.5–8.0 ppm). F NMR detects the fluorine substituent (δ -110 to -115 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₁BrFN₄O: 393.0004; observed: 393.0011) .
- Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm⁻¹ (C=N stretch) and 3100–3150 cm⁻¹ (imidazole C-H) confirm functional groups .
Q. Table 2: Example Spectroscopic Data
| Technique | Key Peaks | Assignment |
|---|---|---|
| H NMR | δ 8.05 (s, 1H) | Imidazole proton |
| HRMS | 393.0011 | [M+H]⁺ |
Advanced Question: How can crystallographic data for this compound be refined using SHELX software?
Methodological Answer:
SHELX is critical for single-crystal X-ray diffraction (SC-XRD) refinement:
Data Collection : Use a diffractometer (e.g., Bruker D8) to collect intensity data.
Structure Solution : Apply direct methods (SHELXS) to locate heavy atoms (Br, F).
Refinement (SHELXL) :
Q. Key Considerations :
- Twinned Data : Use TWIN/BASF commands if crystal twinning is detected.
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., imidazole N-H⋯O) using OLEX2 visualization .
Advanced Question: What strategies optimize bioactivity through structural modifications of this compound?
Methodological Answer:
Structure-activity relationship (SAR) studies focus on:
Substituent Effects :
- Bromo-Fluorophenyl Group : Replace with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
- Imidazole Position : Methylation at N1 improves solubility but may reduce target affinity .
Pharmacophore Hybridization : Fuse with quinazoline or triazole scaffolds to modulate kinase inhibition (e.g., HIF-1α) .
Q. Table 3: Bioactivity Data for Analogues
| Modification | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| -CF₃ substituent | 0.12 | HIF-1α | |
| Quinazoline hybrid | 0.45 | Topoisomerase II |
Advanced Question: How are data contradictions resolved in biological assays for this compound?
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values across studies) are addressed by:
Assay Standardization :
- Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Control for solvent effects (DMSO ≤ 0.1%).
Orthogonal Validation :
- Confirm enzyme inhibition via fluorescence polarization (FP) alongside colorimetric assays.
- Cross-check cytotoxicity with apoptosis markers (e.g., caspase-3 activation) .
Basic Question: What computational tools predict the physicochemical properties of this compound?
Methodological Answer:
- logP Prediction : Use ChemAxon or ACD/Labs to estimate hydrophobicity (experimental logP ≈ 3.5) .
- Molecular Dynamics (MD) : Simulate binding modes with GROMACS or AMBER to assess target interactions (e.g., imidazole-ATP binding pocket) .
Advanced Question: How is regioselectivity achieved in the synthesis of imidazole-oxadiazole hybrids?
Methodological Answer:
Regioselectivity is controlled via:
Protection/Deprotection : Temporarily block reactive sites (e.g., Boc-protected imidazole).
Catalytic Systems : Use Pd(0) or Ir(I) catalysts for Suzuki-Miyaura coupling of bromophenyl intermediates .
Example : Ir-catalyzed amination of butenyl-piperidine derivatives yields >99% regioselective products .
Basic Question: What are the stability considerations for storing this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
